Chlor-diethoxy-methan
Description
Chlor-diethoxy-methan, also known as Dimethoxymethane, is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power . It has a chloroform-like odor and a pungent taste . It is the dimethyl acetal of formaldehyde .
Synthesis Analysis
Dimethoxymethane can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol . In aqueous acid, it is hydrolyzed back to formaldehyde and methanol . The direct synthesis of Dimethoxymethane is thermodynamically more favorable than the indirect synthesis approach .Molecular Structure Analysis
Chlor-diethoxy-methan contains a total of 18 bond(s); 7 non-H bond(s), 4 rotatable bond(s), and 2 ether(s) (aliphatic) . The molecule contains a total of 19 atom(s). There are 11 Hydrogen atom(s), 5 Carbon atom(s), 2 Oxygen atom(s) and 1 Chlorine atom(s) .Chemical Reactions Analysis
The reaction of Chlor-diethoxy-methan proceeds through the radical chain mechanism which is characterized by three steps: initiation, propagation, and termination . The initiation step requires an input of energy but after that, the reaction is self-sustaining .Physical And Chemical Properties Analysis
Chlor-diethoxy-methan has physical properties such as hardness, topography, and hydrophilicity which are known to be important parameters in the biological evaluation of materials . These properties relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .properties
IUPAC Name |
[chloro(ethoxy)methoxy]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2/c1-3-7-5(6)8-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOTXVGAFMUANS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlor-diethoxy-methan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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